BenchChemオンラインストアへようこそ!

Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)carbamate

Conformational analysis Regioisomer differentiation Structure-activity relationships

Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)carbamate (CAS 2445791-78-4) is a bicyclic heterocyclic building block featuring a Boc-protected primary amine at the bridgehead 1-position of the 3-azabicyclo[3.3.1]nonane scaffold. With molecular formula C₁₃H₂₄N₂O₂ and molecular weight 240.34 g/mol, this compound belongs to a class of conformationally constrained bicyclic amines that serve as key intermediates in the synthesis of sigma receptor ligands and methyllycaconitine (MLA) analogues targeting nicotinic acetylcholine receptors (nAChRs).

Molecular Formula C13H24N2O2
Molecular Weight 240.347
CAS No. 2445791-78-4
Cat. No. B2705008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)carbamate
CAS2445791-78-4
Molecular FormulaC13H24N2O2
Molecular Weight240.347
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC12CCCC(C1)CNC2
InChIInChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-13-6-4-5-10(7-13)8-14-9-13/h10,14H,4-9H2,1-3H3,(H,15,16)
InChIKeyPYPFXZPVCIDAKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)carbamate (CAS 2445791-78-4): A 1-Position Boc-Protected 3-Azabicyclo[3.3.1]nonane Building Block for Medicinal Chemistry and Sigma Receptor Ligand Development


Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)carbamate (CAS 2445791-78-4) is a bicyclic heterocyclic building block featuring a Boc-protected primary amine at the bridgehead 1-position of the 3-azabicyclo[3.3.1]nonane scaffold . With molecular formula C₁₃H₂₄N₂O₂ and molecular weight 240.34 g/mol, this compound belongs to a class of conformationally constrained bicyclic amines that serve as key intermediates in the synthesis of sigma receptor ligands and methyllycaconitine (MLA) analogues targeting nicotinic acetylcholine receptors (nAChRs) [1][2]. The 3-azabicyclo[3.3.1]nonane nucleus is recognized as a privileged pharmacophore present in numerous bioactive alkaloids and synthetic compounds with analgesic, anti-inflammatory, antimicrobial, and anticancer activities [3][4]. The compound is commercially available in purities ranging from 95% to 98% across multiple vendors .

Why tert-Butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)carbamate Cannot Be Substituted by 9-Position or 3-Position Regioisomers in Drug Discovery Programs


The 3-azabicyclo[3.3.1]nonane scaffold presents three distinct attachment points for carbamate functionalization—the 1-position (bridgehead carbon), the 9-position (opposing bridgehead), and the 3-position (ring nitrogen)—each yielding compounds with profoundly different conformational preferences, steric environments, and biological target engagement profiles [1]. Molecular mechanics and NMR studies demonstrate that 1-position substitution significantly influences the flattened chair-chair conformational equilibrium, whereas 9-position substitution imposes different steric constraints [1]. In sigma receptor ligand series, the regioisomeric placement of the carbamate dictates receptor subtype selectivity: 9-azabicyclo[3.3.1]nonan-3α-yl carbamates achieve sigma-2 Kᵢ values as low as 0.82 nM with sigma-1/sigma-2 selectivity ratios exceeding 2000, while alternative regioisomers exhibit markedly different binding profiles [2][3]. For MLA-based nAChR antagonist programs, the 1-position-functionalized scaffold serves as the essential template for constructing α4β2-selective analogues, a selectivity profile that cannot be replicated using 3-position- or 9-position-only derivatives [4]. Simply interchanging regioisomers without experimental validation therefore risks complete loss of target engagement or altered pharmacological selectivity.

Quantitative Differentiation Evidence for tert-Butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)carbamate (CAS 2445791-78-4) vs. Closest Structural Analogs


Regiochemical Differentiation: 1-Position Carbamate vs. 9-Position Carbamate Conformational Impact on the 3-Azabicyclo[3.3.1]nonane Scaffold

The target compound bears the Boc-carbamate at the bridgehead 1-position, a substitution pattern that molecular mechanics (MMX) calculations and NMR spectroscopy show produces a distinct flattened chair-chair (CC-β) conformation with the N-substituent in the equatorial position [1]. In contrast, 1-alkoxycarbonyl derivatives at the 1-position (structurally analogous to the target compound's carbamate attachment) and 9-position-functionalized derivatives exhibit different steric profiles: the 1-position substitution introduces steric compression that affects the bicyclic framework differently than 9-position substitution [1]. The Tetrahedron study by Arias-Pérez et al. specifically examined 1-alkoxycarbonyl derivatives (compounds 4 and 5) alongside 9-one and 9-ol analogs, demonstrating that the conformational behavior is governed primarily by steric factors at the substitution site [1]. For procurement decisions, the 1-position regioisomer (CAS 2445791-78-4) provides a structurally distinct entry point compared to the more commonly available 9-position Boc analog .

Conformational analysis Regioisomer differentiation Structure-activity relationships

Synthetic Utility: 1-Position Boc-Carbamate as a Key Intermediate for MLA-Derived α4β2-Selective nAChR Antagonists

The 1-position-functionalized 3-azabicyclo[3.3.1]nonane scaffold serves as the core template for methyllycaconitine (MLA) analogues with demonstrated selectivity for the α4β2 nAChR subtype over the α7 subtype [1]. Gallagher et al. (2021) designed and synthesized MLA analogues based on a (3-ethyl-9-methylidene-3-azabicyclo[3.3.1]nonan-1-yl)methanol template—a scaffold that requires the 1-position to be functionalized for ester sidechain attachment [1]. Electrophysiology experiments using Xenopus oocytes expressing nAChRs revealed that selected analogues served as non-competitive inhibitors with selectivity for α4β2 over α7 nAChR subtypes, and further selectivity for the (α4)₃(β2)₂ over (α4)₂(β2)₃ stoichiometry [1]. While the target compound (CAS 2445791-78-4) is the Boc-protected precursor rather than the final bioactive molecule, it represents the critical 1-amino intermediate for constructing this therapeutically relevant chemotype, distinguishing it from 3-position or 9-position Boc analogs that cannot serve as direct precursors for this specific pharmacophore series [1][2].

Nicotinic acetylcholine receptors Methyllycaconitine analogues Non-competitive antagonist

Purity Specification Differentiation: Vendor-Reported Purity Range of 95%–98% for CAS 2445791-78-4 vs. Analog Building Blocks

Commercially available tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)carbamate is supplied at purity specifications of 95%+ (CheMenu) , 97% (AKSci, Calpaclab) [1], and 98% (LeYan) . This purity range is comparable to or exceeds that of closely related building blocks: 3-amino-N-Boc-9-azabicyclo[3.3.1]nonane (CAS 202797-03-3) is typically offered at 97% , while endo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane (CAS 155560-04-6) is available at 97% . The physical form of the target compound is reported as a colorless liquid , which differentiates it from the white to off-white solid form of 3-amino-N-Boc-9-azabicyclo[3.3.1]nonane (CAS 202797-03-3) , a property relevant to handling and formulation in parallel synthesis workflows.

Chemical purity Vendor comparison Procurement specification

Scaffold Biological Activity Spectrum: The 3-Azabicyclo[3.3.1]nonane Nucleus as a Multi-Target Pharmacophore vs. Alternative Bicyclic Amine Scaffolds

The 3-azabicyclo[3.3.1]nonane scaffold—the core of the target compound—has been validated across a broader spectrum of biological activities compared to the alternative 9-azabicyclo[3.3.1]nonane scaffold [1]. The 3-aza scaffold is a key pharmacophore in plant alkaloids and has demonstrated analgesic, anti-inflammatory, antimicrobial, fungicidal, anticancer, and antioxidant activities in synthetic derivatives [1][2]. In contrast, the 9-azabicyclo[3.3.1]nonane scaffold (as in endo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane, CAS 155560-04-6) has been primarily explored for sigma receptor targeting [3][4]. The RSC Advances review by Roy et al. (2023) highlights bicyclo[3.3.1]nonanes—including 3-aza variants—as privileged structures for anticancer chemotherapeutic development, with multiple synthetic routes available for diversely functionalized derivatives [2]. This broader biological annotation increases the probability that compounds built from the 3-aza scaffold will yield hits across multiple target classes, a consideration for library design [1][2].

Pharmacophore diversity Biological activity spectrum Scaffold comparison

Stereoelectronic Reactivity: Through-Bond Effects in 3-Azabicyclo[3.3.1]nonanes Enable Tunable Reactivity Not Available in Monocyclic or 9-Aza Analogs

Density functional theory (DFT) studies by Laconsay et al. (2022) demonstrated that through-bond stereoelectronic effects (hyperconjugation/conjugation) in 3-azabicyclo[3.3.1]nonanes produce striking differences in reactivity between structurally similar derivatives—a vinylogous chloride (4) and vinylogous ester (5) differing by only one substituent showed divergent reactivity in HCl [1]. This through-bond communication between the 3-position nitrogen and remote substituents is unique to the 3-aza scaffold and is not available in the 9-azabicyclo[3.3.1]nonane system, where the nitrogen is at the bridgehead rather than within the ring [1][2]. The computational model developed in this study explains how remote substituent effects propagate through the bicyclic framework, providing a rational basis for predicting the reactivity of 1-position-functionalized derivatives like the target compound [1].

Stereoelectronic effects DFT calculations Reactivity tuning

High-Impact Application Scenarios for tert-Butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)carbamate (CAS 2445791-78-4) in Drug Discovery and Chemical Biology


Synthesis of α4β2-Selective Nicotinic Acetylcholine Receptor Antagonists via 1-Position Amine Functionalization

The target compound serves as the optimal Boc-protected precursor for constructing MLA-inspired nAChR antagonists. Following Boc deprotection, the liberated 1-position primary amine can be elaborated into the (3-ethyl-9-methylidene-3-azabicyclo[3.3.1]nonan-1-yl)methanol template identified by Gallagher et al. (2021) for achieving α4β2-over-α7 selectivity [1]. The 1-position amine is geometrically essential for this template; alternative regioisomers (3-position or 9-position Boc-amines) cannot be substituted without fundamentally redesigning the synthetic route [1][2].

Construction of Conformationally Constrained Compound Libraries for Phenotypic and Target-Based Screening

The target compound's 3-azabicyclo[3.3.1]nonane scaffold provides a rigid, three-dimensional framework that is a privileged structure in natural product-inspired drug discovery [1]. Its 1-position Boc-amine serves as a versatile handle for parallel derivatization (amide coupling, sulfonamide formation, urea synthesis, reductive amination) to generate screening libraries [2]. The broader biological annotation of the 3-aza scaffold across analgesic, anti-inflammatory, antimicrobial, and anticancer activities makes derivatives of this building block attractive starting points for multi-target phenotypic screens .

Development of Sigma-2 Receptor Ligand Candidates via Scaffold Hopping from 9-Aza to 3-Aza Bicyclic Systems

While the most potent sigma-2 receptor ligands (WC-59, Kᵢ = 0.82 nM; WC-26, Kᵢ = 2.58 nM) have been reported on the 9-azabicyclo[3.3.1]nonane scaffold [1], the 3-aza scaffold of the target compound offers an underexplored scaffold-hopping opportunity [2]. The target compound provides the 1-position amine for carbamate or phenylcarbamate formation analogous to the 3α-yl carbamate series, potentially accessing novel sigma receptor selectivity profiles while maintaining the favorable conformational rigidity of the bicyclo[3.3.1]nonane core [1][2].

Synthetic Intermediate for Bicyclo[3.3.1]nonane-Based Anticancer Agents

The 2023 RSC Advances review by Roy et al. catalogs multiple synthetic routes to diversely functionalized bicyclo[3.3.1]nonanes with demonstrated anticancer activity [1]. The target compound, as a 1-position Boc-protected 3-aza variant, provides a direct entry to the 1-amino-substituted series that can be further elaborated according to established Mannich-based or Diels-Alder/Mannich tandem strategies [1][2]. The Boc protecting group is orthogonal to many of the reaction conditions employed in these synthetic sequences, allowing sequential functionalization strategies [1].

Quote Request

Request a Quote for Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.